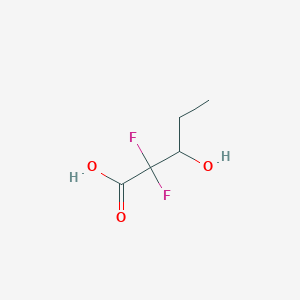

2,2-Difluor-3-hydroxypentansäure

Übersicht

Beschreibung

2,2-Difluoro-3-hydroxypentanoic acid is a synthetic organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for 2,2-Difluoro-3-hydroxypentanoic acid is 1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

2,2-Difluoro-3-hydroxypentanoic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 263.7±40.0 °C at 760 mmHg . The flash point is 113.3±27.3 °C . The compound has a LogP value of 0.70, indicating its relative lipophilicity .Wissenschaftliche Forschungsanwendungen

Biochemie: Enzym-Inhibitionsstudien

2,2-Difluor-3-hydroxypentansäure: wird in der Biochemie für Enzym-Inhibitionsstudien verwendet. Ihre Difluor-Gruppe kann den Übergangszustand von enzymkatalysierten Reaktionen nachahmen, wodurch es möglich ist, Enzymmechanismen zu verstehen und bessere Inhibitoren zu entwickeln .

Pharmakologie: Arzneimittelentwicklung

In der Pharmakologie dient diese Verbindung als Baustein für die Synthese potenzieller Arzneimittelkandidaten. Ihre einzigartige Struktur kann in größere Moleküle integriert werden, um deren metabolische Stabilität und Wirksamkeit zu verbessern .

Landwirtschaft: Fungizidabbau

Die Verbindung spielt eine Rolle in den Abbauwegen bestimmter in der Landwirtschaft verwendeter Fungizide. Sie kann ein Nebenprodukt von Biotransformationsprozessen sein, was für die Bewertung der Umweltauswirkungen von Agrochemikalien entscheidend ist .

Materialwissenschaften: Synthese von fluorierten Polymeren

This compound: wird in den Materialwissenschaften für die Synthese von fluorierten Polymeren verwendet. Diese Polymere zeichnen sich durch eine verbesserte chemische Beständigkeit und Stabilität aus, wodurch sie für raue Industrieumgebungen geeignet sind .

Umweltwissenschaften: Behandlung von Schadstoffen

Diese Verbindung ist an der Untersuchung von Verfahren zur Behandlung von Schadstoffen beteiligt. Ihre Fluoratome können verwendet werden, um die Umwandlung von organischen Schadstoffen in Wasseraufbereitungsanlagen zu verfolgen .

Industrielle Chemie: Chemisches Zwischenprodukt

In der industriellen Chemie ist This compound ein wertvolles Zwischenprodukt für die Synthese verschiedener Chemikalien. Ihre Reaktivität ermöglicht die Herstellung komplexer Moleküle, die in verschiedenen chemischen Industrien eingesetzt werden .

Analytische Chemie: Standard für die Kalibrierung

Aufgrund ihrer gut definierten Struktur kann sie als Standard für die Kalibrierung von analytischen Instrumenten wie NMR- oder Massenspektrometern dienen, um präzise Messungen in der chemischen Analyse zu gewährleisten .

Organische Synthese: Chiraler Baustein

Schließlich wird sie als chiraler Baustein in der organischen Synthese verwendet. Ihre Stereochemie ist wichtig für die Konstruktion asymmetrischer Moleküle, die für die Entwicklung neuer Pharmazeutika unerlässlich sind .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Biochemische Analyse

Biochemical Properties

2,2-Difluoro-3-hydroxypentanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or substrate. The hydroxyl group in 2,2-Difluoro-3-hydroxypentanoic acid allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the presence of fluorine atoms can affect the compound’s reactivity and interaction with biomolecules .

Cellular Effects

2,2-Difluoro-3-hydroxypentanoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins within the cell can lead to alterations in metabolic flux and energy production. Furthermore, 2,2-Difluoro-3-hydroxypentanoic acid may impact cell proliferation and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

The molecular mechanism of 2,2-Difluoro-3-hydroxypentanoic acid involves its interaction with specific enzymes and proteins. The compound can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways. Additionally, 2,2-Difluoro-3-hydroxypentanoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Difluoro-3-hydroxypentanoic acid can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,2-Difluoro-3-hydroxypentanoic acid is relatively stable under standard laboratory conditions, but its effects on cellular function can change with prolonged exposure. Long-term studies have indicated potential cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2,2-Difluoro-3-hydroxypentanoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, 2,2-Difluoro-3-hydroxypentanoic acid may cause adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the appropriate dosage to avoid potential harmful effects in animal studies .

Metabolic Pathways

2,2-Difluoro-3-hydroxypentanoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and oxidases, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The presence of fluorine atoms in the compound can also affect its metabolic stability and reactivity .

Transport and Distribution

The transport and distribution of 2,2-Difluoro-3-hydroxypentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules .

Subcellular Localization

2,2-Difluoro-3-hydroxypentanoic acid exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell, depending on its chemical properties and interactions with targeting signals or post-translational modifications. The subcellular localization of 2,2-Difluoro-3-hydroxypentanoic acid can affect its activity and function, influencing cellular processes and metabolic pathways .

Eigenschaften

IUPAC Name |

2,2-difluoro-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFXUHFTSMNNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710217 | |

| Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233233-76-5 | |

| Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-3-hydroxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

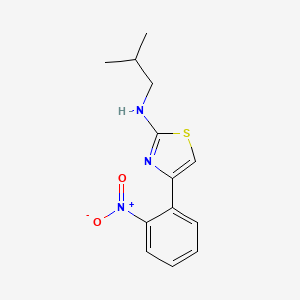

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)

![[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1454095.png)

amine](/img/structure/B1454108.png)